Guanylyl(2' 5')adenosine ammonium salt

Vue d'ensemble

Description

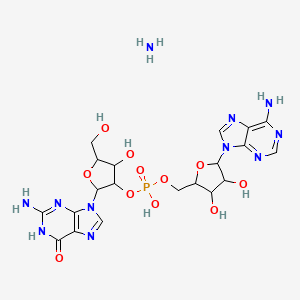

Guanylyl(2’ 5’)adenosine ammonium salt is a chemical compound with the molecular formula C20H25N10O11P•NH3 and a molecular weight of 629.48 g/mol . It is a nucleotide analog that consists of guanine and adenosine linked by a 2’,5’-phosphodiester bond. This compound is primarily used in biochemical research and has applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Guanylyl(2’ 5’)adenosine ammonium salt involves the coupling of guanosine and adenosine through a 2’,5’-phosphodiester bond. The reaction typically requires the use of a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often include anhydrous solvents like acetonitrile and the presence of a base such as triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of Guanylyl(2’ 5’)adenosine ammonium salt follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Guanylyl(2’ 5’)adenosine ammonium salt undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield guanosine and adenosine monophosphates.

Oxidation: Oxidative conditions can lead to the formation of oxidized nucleotides.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

Hydrolysis: Guanosine monophosphate and adenosine monophosphate.

Oxidation: Oxidized nucleotide derivatives.

Substitution: Various nucleotide analogs depending on the nucleophile used.

Applications De Recherche Scientifique

RNA Research

Role in RNA Structure and Function Studies

Guanylyl(2' 5')adenosine serves as a substrate for various ribonucleases, which are enzymes that degrade RNA molecules. Its unique 2' to 5' phosphodiester linkage distinguishes it from the more common 3' to 5' linkages found in natural RNA. This characteristic allows researchers to investigate the specificity and kinetics of ribonucleases, thus providing insights into RNA metabolism and processing mechanisms.

Case Study: Ribonuclease T1 Specificity

In a study examining the specificity of ribonuclease T1, researchers utilized guanylyl(2' 5')adenosine to explore how modifications in enzyme structure could alter substrate recognition and cleavage patterns. This research highlights the potential of guanylyl(2' 5')adenosine in elucidating enzyme-substrate interactions and the underlying biochemical pathways involved in RNA degradation .

Antiviral Research

Potential as an Antiviral Agent

Guanylyl(2' 5')adenosine has shown promise as an antiviral agent due to its ability to mimic natural nucleotides involved in cellular signaling pathways. Its incorporation into viral genomes can disrupt replication processes, making it a candidate for further investigation in antiviral therapies.

Case Study: Inhibition of Viral Replication

Research has demonstrated that guanylyl(2' 5')adenosine can inhibit the replication of certain viruses by interfering with their RNA synthesis. This mechanism is particularly relevant for viruses that rely on cellular machinery for replication, thereby highlighting the compound's potential utility in developing antiviral drugs .

Signal Transduction Studies

Modulation of Cellular Signaling Pathways

Guanylyl(2' 5')adenosine plays a role in modulating cellular signaling pathways, particularly those involving guanosine triphosphate (GTP) and cyclic guanosine monophosphate (cGMP). By acting as a signaling molecule, it can influence various physiological processes, including cell proliferation and differentiation.

Case Study: cGMP Pathway Activation

In studies focusing on the cGMP signaling pathway, guanylyl(2' 5')adenosine has been shown to activate guanylate cyclase, leading to increased levels of cGMP within cells. This activation is crucial for understanding how cells respond to external stimuli and regulate functions such as vascular tone and neurotransmission .

Therapeutic Applications

Development of Therapeutics Based on Guanylyl(2' 5')adenosine

The unique properties of guanylyl(2' 5')adenosine have led to its exploration as a therapeutic agent in various medical fields. Its ability to mimic natural nucleotides allows for potential applications in gene therapy and cancer treatment.

Case Study: Gene Therapy Approaches

Recent advancements have explored the use of guanylyl(2' 5')adenosine in gene therapy protocols aimed at correcting genetic disorders. By utilizing its structural characteristics, researchers aim to develop novel delivery systems that enhance the efficacy of gene editing technologies .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| RNA Research | Substrate for ribonucleases; studies on RNA metabolism | Ribonuclease T1 specificity studies |

| Antiviral Research | Potential antiviral agent disrupting viral replication | Inhibition of viral replication studies |

| Signal Transduction | Modulates GTP and cGMP pathways | Activation of cGMP signaling |

| Therapeutic Applications | Development in gene therapy and cancer treatment | Gene therapy approaches using guanylyl(2' 5')adenosine |

Mécanisme D'action

The mechanism of action of Guanylyl(2’ 5’)adenosine ammonium salt involves its incorporation into nucleic acids, where it can interfere with normal nucleotide synthesis and function. The compound targets enzymes involved in nucleotide metabolism, such as polymerases and kinases, thereby affecting cellular processes like DNA replication and RNA transcription .

Comparaison Avec Des Composés Similaires

Similar Compounds

Guanylyl(2’ 5’)guanosine ammonium salt: Similar structure but with two guanine bases.

Adenylyl(2’ 5’)adenosine ammonium salt: Contains two adenosine bases linked by a 2’,5’-phosphodiester bond.

Uniqueness

Guanylyl(2’ 5’)adenosine ammonium salt is unique due to its specific combination of guanine and adenosine, which allows it to mimic natural nucleotides while also serving as a versatile tool in biochemical research. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its importance .

Activité Biologique

Guanylyl(2' 5')adenosine ammonium salt, a nucleotide analog characterized by a unique 2',5'-phosphodiester bond, has garnered attention for its diverse biological activities and applications in biochemical research. This article explores its synthesis, biological mechanisms, and potential therapeutic uses, supported by data tables and case studies.

This compound (CAS 103192-47-8) has a molecular formula of C20H25N10O11P·NH3 and a molecular weight of approximately 629.48 g/mol . The synthesis typically involves the coupling of guanosine and adenosine using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry in anhydrous solvents.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Coupling of guanosine and adenosine through a 2',5'-phosphodiester bond. |

| 2 | Use of bases such as triethylamine to facilitate the reaction. |

| 3 | Purification via high-performance liquid chromatography (HPLC). |

Biological Mechanisms

This compound exhibits several biological activities primarily through its incorporation into nucleic acids, where it can disrupt normal nucleotide function. Its mechanism of action includes:

- Inhibition of Nucleotide Metabolism : It targets enzymes like polymerases and kinases, affecting DNA replication and RNA transcription.

- Antiviral Activity : The compound has shown potential in inhibiting viral replication by mimicking natural substrates for RNA polymerases, thus disrupting viral RNA synthesis .

Applications in Scientific Research

The compound is utilized across various fields:

- Biochemistry : As a model compound for studying nucleotide interactions.

- Molecular Biology : In investigations of RNA and DNA synthesis.

- Pharmacology : In the development of antiviral and anticancer therapies by serving as a nucleotide analog.

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that this compound effectively inhibited the replication of certain viruses by interfering with their RNA synthesis pathways. This was attributed to its structural similarity to natural nucleotides, allowing it to be incorporated into viral RNA .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on various cell lines indicated that while the compound interferes with nucleotide metabolism, it does not exhibit significant cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in antiviral therapies .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Guanylyl(2' 5')guanosine ammonium salt | Atypical nucleotide | Contains two guanine bases; used in antiviral research |

| Adenylyl(2' 5')adenosine ammonium salt | Atypical nucleotide | Contains two adenosine bases linked by a 2',5'-phosphodiester bond |

| Uridylyl(2' 5')uridine ammonium salt | Atypical nucleotide | Exhibits notable antiviral properties; similar structural features. |

Propriétés

IUPAC Name |

[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N10O11P.H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(34)10(32)7(40-18)2-38-42(36,37)41-13-11(33)6(1-31)39-19(13)30-5-26-9-16(30)27-20(22)28-17(9)35;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPWIAVAWZIIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N11O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585173 | |

| Record name | [2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103192-47-8 | |

| Record name | [2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.